Iloperidone Impurity 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iloperidone Impurity 13, also known as 6-fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole, is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.48 g/mol . It is a related compound of Iloperidone, an atypical antipsychotic drug used to treat schizophrenia . Impurities like this compound are often studied to ensure the safety, efficacy, and quality of pharmaceutical products.
Wissenschaftliche Forschungsanwendungen
Iloperidone Impurity 13 has several scientific research applications, including:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
As Iloperidone Impurity 13 is a part of the synthesis process of Iloperidone, future research could focus on improving the synthesis process to reduce the formation of impurities. Additionally, further studies could be conducted to understand the properties and potential applications of this compound .
Vorbereitungsmethoden
The preparation of Iloperidone Impurity 13 involves synthetic routes that include various reaction conditions. One method involves the use of reverse-phase ultra-performance liquid chromatography (RP-UPLC) for the determination and validation of Iloperidone and its related compounds . The synthesis typically involves multiple steps, including the use of specific reagents and conditions to achieve the desired impurity. Industrial production methods may involve custom synthesis and the use of advanced chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Iloperidone Impurity 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Iloperidone Impurity 13 can be compared with other related compounds, such as:
Iloperidone: The parent compound used to treat schizophrenia.
Iloperidone ®-Hydroxy Impurity: A hydroxylated derivative of Iloperidone.
Iloperidone (S)-Hydroxy Impurity: Another hydroxylated derivative with a different stereochemistry.
Iloperidone Carboxylic Acid: A carboxylated derivative of Iloperidone.
This compound is unique due to its specific structural features, including the presence of a fluorine atom and a piperidinyl-benzisoxazole moiety . These structural differences may influence its chemical reactivity and pharmacological properties compared to other related compounds .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 13 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "N,N-dimethylformamide", "Thionyl chloride", "Triethylamine", "Methanesulfonic acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The starting material is first treated with sodium hydroxide and methanol to form the corresponding methyl ester.", "The methyl ester is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium bicarbonate and extracted with ethyl acetate to obtain the free base.", "The free base is then treated with thionyl chloride and N,N-dimethylformamide to form the corresponding acid chloride.", "The acid chloride is then treated with triethylamine and methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then treated with sodium nitrite and hydrogen gas in the presence of palladium on carbon to form the desired impurity." ] } | |
CAS-Nummer |
531524-17-1 |
Molekularformel |
C24H25FN4O2 |
Molekulargewicht |
420.49 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.